
1,2,4-Oxadiazole, 3-phenyl-5-ureido-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Oxadiazole, 3-phenyl-5-ureido- is a heterocyclic compound that contains an oxadiazole ring, which is a five-membered ring consisting of one oxygen and two nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4-oxadiazole derivatives typically involves the reaction of amidoximes with carboxylic acid derivatives. One common method includes the treatment of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at elevated temperatures to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles in toluene to obtain 3,5-disubstituted 1,2,4-oxadiazole derivatives .
Industrial Production Methods: Industrial production methods for 1,2,4-oxadiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions: 1,2,4-Oxadiazole, 3-phenyl-5-ureido- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazolium salts, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can lead to the formation of different heterocyclic compounds.
Substitution: The oxadiazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Iodobenzene and Oxone are commonly used oxidizing agents.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted oxadiazole derivatives, which have applications in pharmaceuticals and materials science .
Aplicaciones Científicas De Investigación
1,2,4-Oxadiazole, 3-phenyl-5-ureido- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,2,4-oxadiazole, 3-phenyl-5-ureido- involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
1,2,4-Oxadiazole, 3-phenyl-5-ureido- can be compared with other similar compounds:
1,3,4-Oxadiazole: This isomer is more stable and commonly used in medicinal chemistry.
1,2,5-Oxadiazole: Less stable and less frequently used compared to 1,2,4-oxadiazole.
1,2,3-Oxadiazole: This isomer is unstable and rarely used in practical applications.
The uniqueness of 1,2,4-oxadiazole, 3-phenyl-5-ureido- lies in its diverse biological activities and potential for use in various scientific fields, making it a valuable compound for further research and development.
Propiedades
Número CAS |
5421-95-4 |
|---|---|
Fórmula molecular |
C9H8N4O2 |
Peso molecular |
204.19 g/mol |
Nombre IUPAC |
(3-phenyl-1,2,4-oxadiazol-5-yl)urea |
InChI |
InChI=1S/C9H8N4O2/c10-8(14)12-9-11-7(13-15-9)6-4-2-1-3-5-6/h1-5H,(H3,10,11,12,13,14) |
Clave InChI |
LMIXYJYVSQYMNF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NOC(=N2)NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


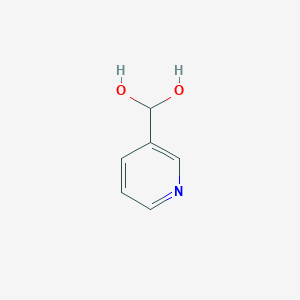
![4-Chloro-3-(3-isopropyl[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL)aniline](/img/structure/B13809927.png)
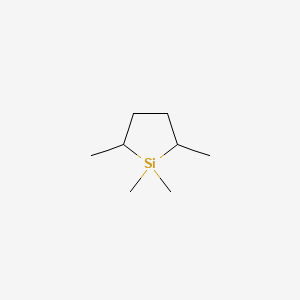
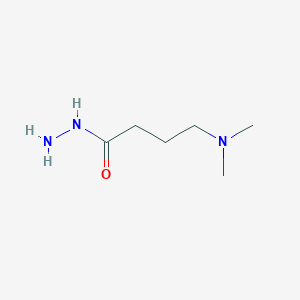
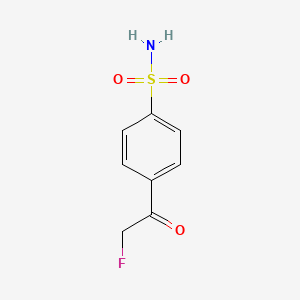
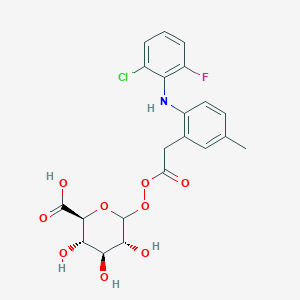
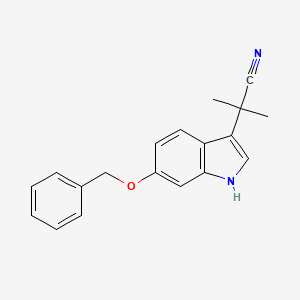
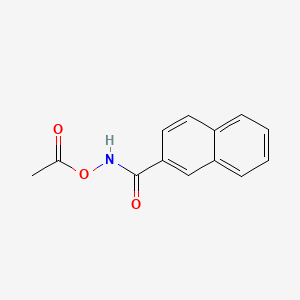

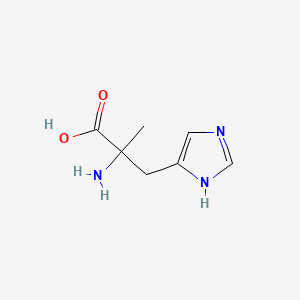
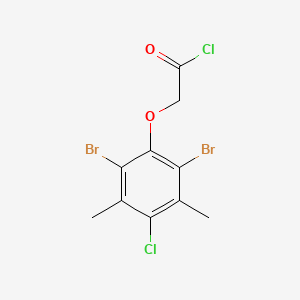

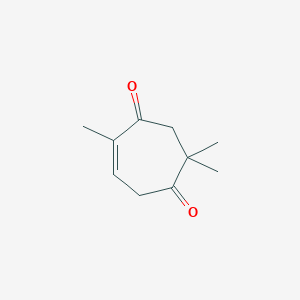
![N-[(2-chloro-6,7-dimethylquinolin-3-yl)methyl]-N-(2-methoxyethyl)propanamide](/img/structure/B13809981.png)
